molecular formula C8H22Cl3N3O B15298341 2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride

2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride

Cat. No.: B15298341
M. Wt: 282.6 g/mol
InChI Key: JYTGQLDQYFBGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride is a chemical compound with the molecular formula C8H19N3O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and biological research applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of piperazine with ethylene oxide. The process begins by dissolving piperazine in water and cooling the solution to 15-20°C. Ethylene oxide is then introduced into the solution, and the reaction is allowed to proceed at 30-35°C for about 2 hours. After the reaction, the mixture is heated to remove excess water, and the product is isolated by filtration and distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced distillation and purification techniques helps in obtaining the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride stands out due to its unique combination of amino and hydroxyl groups, which confer specific reactivity and binding properties. This makes it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C8H22Cl3N3O

Molecular Weight

282.6 g/mol

IUPAC Name

2-[4-(2-aminoethyl)piperazin-1-yl]ethanol;trihydrochloride

InChI

InChI=1S/C8H19N3O.3ClH/c9-1-2-10-3-5-11(6-4-10)7-8-12;;;/h12H,1-9H2;3*1H

InChI Key

JYTGQLDQYFBGFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)CCO.Cl.Cl.Cl

Origin of Product

United States

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